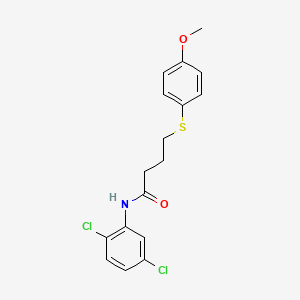

N-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2S/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-11-12(18)4-9-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZCRPHRWIQECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves the reaction of 2,5-dichloroaniline with 4-methoxybenzenethiol in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the amide carbonyl carbon, leading to the formation of the desired product. Common reaction conditions include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of butanamide compounds exhibit anticancer properties. For instance, studies have shown that similar thioether-containing compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the dichlorophenyl and methoxyphenyl groups in N-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide may enhance its efficacy against certain cancer types by increasing lipophilicity and bioavailability .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the activity of lipoxygenase enzymes, which are implicated in the inflammatory response. This mechanism is similar to other butanamide derivatives that have shown promise in reducing inflammation in various models .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thioether Linkage : The reaction between an appropriate thiol and a halogenated aromatic compound leads to the formation of the thioether group.

- Amidation Reaction : This step involves the coupling of the thioether with a butanoyl chloride or an equivalent carboxylic acid derivative to form the amide bond.

The synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.

Therapeutic Potential

Autoimmune Diseases

Emerging studies suggest that compounds structurally similar to this compound may serve as IL-2/IL-15 receptor antagonists. This property is particularly relevant for treating autoimmune diseases and conditions involving graft rejection . The modulation of immune responses through such antagonists could lead to novel therapeutic strategies.

Neurological Disorders

There is ongoing research into the neuroprotective effects of butanamide derivatives. Compounds with similar structures have been explored for their potential to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

The compound shares structural similarities with other aryl-substituted butanamides and thioether-containing derivatives. Key comparisons include:

Key Observations :

Spectral Data Comparison

Spectral characteristics from analogous compounds () provide indirect insights:

- IR Spectroscopy :

- NMR :

Comparison with :

- employs Friedel-Crafts acylation and triazole ring closure for sulfonyl-containing heterocycles, whereas the target compound lacks a heterocyclic core .

- Both syntheses utilize absolute ethanol reflux and basic media for intermediates, suggesting shared purification protocols .

Pharmacological and Toxicological Profiles

While direct data for the target compound is unavailable, inferences can be drawn from structurally related agents:

- CTPS1 Inhibitors () : Butanamides with sulfonamido-pyrimidinyl groups exhibit antiproliferative activity via nucleotide metabolism inhibition. The target compound’s dichlorophenyl group may confer similar cytotoxicity .

- Opioid Analogs () : 4-Methoxybutyrylfentanyl’s piperidine and methoxyphenyl groups enhance µ-opioid receptor binding. The target compound lacks a piperidine moiety, likely reducing opioid activity .

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Spectral Benchmarks from Analogues ()

| Compound Type | IR Stretching (cm⁻¹) | NMR Shifts (δ, ppm) |

|---|---|---|

| Hydrazinecarbothioamides | C=O: 1663–1682; C=S: 1243–1258 | Aromatic H: 7.2–8.1; NH: 10–11 |

| 1,2,4-Triazole-thiones | C=S: 1247–1255; NH: 3278–3414 | Aromatic H: 7.5–8.3; CH3: 2.1–2.5 |

Biological Activity

N-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with 4-methoxybenzenethiol. The process is conducted under nucleophilic substitution conditions, often utilizing polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Chemical Structure

- Molecular Formula : C17H17Cl2NO2S

- Molecular Weight : 370.3 g/mol

- CAS Number : 942003-13-6

This compound exhibits biological activity by interacting with specific molecular targets within cells. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways . The compound's structural similarities to known anticancer agents suggest it could inhibit tumor growth and proliferation.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of the methoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration .

- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity .

4. Data Table: Biological Activity Overview

5.

This compound is a promising compound with notable biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.